molecular formula C24H27N3O3S B11281473 N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11281473
M. Wt: 437.6 g/mol
InChI Key: DKSVADTVMIJTAI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hexahydrophthalazinone moiety, and a dimethylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hexahydrophthalazinone Moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone under acidic or basic conditions to form the hexahydrophthalazinone ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the 2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide.

    Coupling with Dimethylphenyl Group: The final step involves coupling the sulfonamide intermediate with 2,4-dimethylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the hexahydrophthalazinone moiety.

    Reduction: Reduction reactions can target the sulfonamide group or the hexahydrophthalazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its sulfonamide group, which is known for its antibacterial activity. Research could explore its potential as an antimicrobial agent or its interactions with biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Sulfonamides are known for their use in treating bacterial infections, and this compound might offer new avenues for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)sulfonamide: Lacks the hexahydrophthalazinone moiety, making it less complex.

    2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Lacks the dimethylphenyl group, which might affect its biological activity.

Uniqueness

N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a hexahydrophthalazinone moiety, and a dimethylphenyl group. This unique structure could confer distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-4-17-10-11-18(23-19-7-5-6-8-20(19)24(28)26-25-23)14-22(17)31(29,30)27-21-12-9-15(2)13-16(21)3/h9-14,27H,4-8H2,1-3H3,(H,26,28)

InChI Key

DKSVADTVMIJTAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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